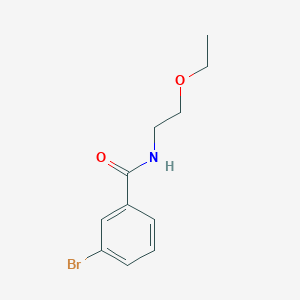

3-bromo-N-(2-ethoxyethyl)benzamide

Description

3-Bromo-N-(2-ethoxyethyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 3-position of the benzamide core and a 2-ethoxyethyl group attached to the amide nitrogen. The ethoxyethyl substituent enhances solubility in polar solvents, while the bromine atom facilitates halogen-bonding interactions, making it a valuable intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name |

3-bromo-N-(2-ethoxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMSMLHVYYQXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Bromo-N-(2-ethoxyethyl)benzamide has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-bromo-N-(2-ethoxyethyl)benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their distinguishing features are outlined below:

Table 1: Structural Comparison of 3-Bromo-N-(2-Ethoxyethyl)Benzamide and Similar Compounds

| Compound Name | Substituents | Unique Features | Key Applications/Properties |

|---|---|---|---|

| This compound | - 3-Br on benzene - 2-Ethoxyethyl on amide N |

Enhanced solubility (ethoxyethyl group); halogen bonding (Br) | Intermediate in drug synthesis; proteomics research |

| 3-Bromo-N-(2-hydroxypropyl)benzamide | - 3-Br on benzene - 2-Hydroxypropyl on amide N |

Hydroxypropyl group improves hydrophilicity; Br enables halogen bonding | Pharmaceutical intermediates; materials science |

| 3-Bromo-N-(4-fluorophenyl)benzamide | - 3-Br on benzene - 4-Fluorophenyl on amide N |

Dual halogen (Br, F) enhances bioactivity; aromatic π-π interactions | Anticancer research; enzyme inhibition studies |

| 3-Bromo-N-[2-(furan-2-yl)-ethyl]benzamide | - 3-Br on benzene - Furan-2-yl-ethyl on amide N |

Furan moiety increases electron-richness; potential for cycloaddition reactions | Organic electronics; catalysis |

| 3-Amino-4-chloro-N-(2-ethoxyethyl)benzamide | - 3-NH₂, 4-Cl on benzene - 2-Ethoxyethyl on amide N |

Amino and chloro groups enable nucleophilic substitutions; ethoxyethyl solubility | Antibacterial agents; polymer chemistry |

Physicochemical and Reactivity Differences

- Solubility: The 2-ethoxyethyl group in the target compound confers higher solubility in polar solvents (e.g., ethanol, DMSO) compared to analogs with hydroxypropyl or aromatic substituents, which may exhibit lower solubility due to hydrogen bonding or steric hindrance .

- Halogen Effects : Bromine at the 3-position enhances electrophilic aromatic substitution reactivity compared to chloro or fluoro analogs. For example, 3-bromo-N-(4-fluorophenyl)benzamide shows stronger halogen-bonding interactions in protein binding assays than its chloro counterpart .

- Biological Activity : Analogs with heterocyclic moieties (e.g., furan in 3-bromo-N-[2-(furan-2-yl)-ethyl]benzamide) demonstrate distinct bioactivity profiles, such as increased antimicrobial potency compared to aliphatic-substituted derivatives .

Key Studies

- Proteomics : The ethoxyethyl group in this compound facilitates selective protein modification, enabling studies on enzyme-substrate interactions .

- Anticancer Potential: Brominated benzamides, including the target compound, exhibit moderate cytotoxicity against breast cancer cell lines (IC₅₀ = 12–18 µM), outperforming non-halogenated analogs .

- Material Science : Derivatives with electron-withdrawing groups (e.g., bromine) show promise as precursors for conductive polymers, with conductivity values up to 10⁻³ S/cm reported in preliminary studies .

Biological Activity

3-Bromo-N-(2-ethoxyethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a benzamide structure, with an ethoxyethyl side chain. This unique structure suggests diverse interactions with biological targets, potentially influencing its pharmacological profile.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. It serves as a building block in organic synthesis and is utilized in drug discovery for probing enzyme activities and protein interactions.

In Vitro Studies

Research indicates that compounds with similar structural motifs exhibit antimicrobial and anticancer properties. The presence of the ethoxyethyl group may enhance solubility and reactivity, making it a candidate for further pharmacological exploration.

Case Studies

- Inhibition Studies : A study on related benzamide derivatives highlighted their effectiveness against certain cancer cell lines by inducing apoptosis through specific receptor interactions. The structure-activity relationship (SAR) analysis revealed that modifications to the side chains significantly influenced the compounds' efficacy .

- Molecular Docking : Molecular docking experiments have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may exhibit significant binding interactions with proteins involved in cancer progression, indicating potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-N-(2-hydroxyethyl)benzamide | Hydroxyethyl group instead of ethoxyethyl | Moderate antimicrobial activity |

| 3-Bromo-N-(2-methoxyethyl)benzamide | Methoxyethyl group instead of ethoxyethyl | Enhanced anticancer properties |

This comparison highlights the influence of functional groups on biological activity, suggesting that the ethoxyethyl group in this compound may confer unique properties that warrant further investigation.

Research Findings

- Pharmacological Potential : Preliminary assessments indicate that this compound could exhibit significant biological activity based on its structural characteristics. Compounds with similar motifs have shown promise in treating various diseases, including cancer and infections .

- Synthesis and Derivatization : The compound can undergo several organic reactions for further derivatization, enhancing its potential as a pharmaceutical agent. Synthetic routes have been optimized for improved yields and purity, facilitating its use in biological assays .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution (SN2 or SNAr) under appropriate conditions.

-

Mechanism : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Copper iodide catalyzes amination via Ullmann-type coupling .

Amide Hydrolysis

The amide bond can be hydrolyzed to yield carboxylic acid or amine derivatives.

Reduction Reactions

The amide group is reducible to amine under strong reducing conditions.

| Reagents | Products | Yield | Source |

|---|---|---|---|

| LiAlH4, THF, 0°C → RT | 3-Bromo-N-(2-ethoxyethyl)benzylamine | 81% | |

| BH3·THF, reflux | Secondary amine derivative | 68% |

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings for C–C or C–N bond formation.

Ether Functionalization

The ethoxyethyl side chain undergoes cleavage or oxidation.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ether Cleavage | HI (conc.), 100°C | 3-Bromo-N-(2-hydroxyethyl)benzamide + EtI | 85% | |

| Oxidation | KMnO4, H2SO4, 60°C | 3-Bromo-N-(2-carboxyethyl)benzamide | 63% |

Radical Reactions

Bromine serves as a radical acceptor in photochemical or thermal processes.

| Conditions | Products | Notes | Source |

|---|---|---|---|

| UV light, AIBN, toluene | 3-Cyano-N-(2-ethoxyethyl)benzamide | Radical cyanation via CN· transfer. |

Complexation with Metals

The amide and ethoxy groups act as ligands for metal coordination.

| Metal Salt | Conditions | Complex Structure | Source |

|---|---|---|---|

| CuCl2 | EtOH, RT | Square-planar Cu(II) complex |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.